molecular formula C54H94O35 B8070382 Methyl beta-cyclodextrin

Methyl beta-cyclodextrin

Cat. No.: B8070382
M. Wt: 1303.3 g/mol
InChI Key: YZOUYRAONFXZSI-UHFFFAOYSA-N
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Description

Methyl beta-cyclodextrin (MbCD) is a chemically modified derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. MbCD is synthesized by substituting hydroxyl groups on the β-CD structure with methyl (-CH₃) groups, enhancing its hydrophobicity and solubility in aqueous and organic solvents compared to unmodified β-CD . This modification broadens its applications in drug delivery, solubilization of hydrophobic compounds, and cholesterol depletion in cellular studies . However, its pharmacological and physicochemical properties vary significantly depending on the degree and pattern of methylation, as well as manufacturing sources and batch-to-batch inconsistencies .

Properties

IUPAC Name

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUYRAONFXZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl beta-cyclodextrin involves multiple steps, including the protection and deprotection of hydroxyl groups, methylation, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce various functionalized cyclodextrin derivatives .

Scientific Research Applications

Drug Delivery Systems

MβCD as a Nano-carrier:
MβCD is widely used in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs. By forming inclusion complexes with these drugs, MβCD increases their bioavailability and facilitates their transport across biological membranes. This property is particularly beneficial for poorly soluble drugs, enabling more effective therapeutic outcomes.

Case Study: Enhanced Drug Uptake
In a study involving HeLa cells, MβCD treatment was shown to enhance the intracellular accumulation of microtubule-targeting agents (MTAs) such as vinblastine. The results indicated that MβCD increased drug uptake by altering the actin cytoskeleton and enhancing cell membrane permeability, leading to a 53% increase in drug accumulation compared to untreated cells .

Cholesterol Modulation

Cholesterol Extraction:
MβCD is utilized for cholesterol extraction from cell membranes, which is crucial for studying membrane dynamics and cellular processes such as endocytosis. By selectively removing cholesterol, MβCD can disrupt lipid rafts and influence signaling pathways.

Case Study: Niemann-Pick Disease
In research focused on Niemann-Pick disease type C1 (NPC1), MβCD was effective in reducing lysosomal cholesterol accumulation in patient fibroblasts. The study demonstrated that MβCD preparations with higher methylation levels significantly improved efficacy in reducing unesterified cholesterol levels, highlighting its potential as a therapeutic agent for NPC1 .

Cellular Biology Research

Actin Cytoskeleton Disruption:
MβCD has been shown to depolymerize the actin cytoskeleton, affecting various cellular functions such as migration and adhesion. This property allows researchers to investigate the role of the cytoskeleton in cellular processes and drug mechanisms.

Case Study: Cell Mechanics and Drug Accumulation
A study exploring the effects of MβCD on cell mechanics found that it reduced traction forces and altered focal adhesion dynamics in treated cells. This alteration not only affected cell stiffness but also facilitated greater drug accumulation within cells .

Therapeutic Applications

Potential in Cancer Therapy:
MβCD's ability to enhance drug delivery and modulate cellular environments positions it as a promising candidate for cancer therapy. By improving the efficacy of chemotherapeutic agents through enhanced solubility and cellular uptake, MβCD can potentially lead to better treatment outcomes.

Case Study: Combination Therapy with Quinine
In malaria treatment research, MβCD was used alongside quinine to improve therapeutic efficacy by enhancing drug solubility and bioavailability. The combination therapy showed improved outcomes compared to quinine alone, underscoring the potential of MβCD in infectious disease treatments .

Summary of Findings

The applications of methyl beta-cyclodextrin span various domains, from enhancing drug delivery systems to modulating cellular cholesterol levels and influencing cellular mechanics. The following table summarizes key findings from studies involving MβCD:

Application AreaKey FindingsCase Study Reference
Drug Delivery Increased bioavailability of hydrophobic drugs; enhanced intracellular drug accumulation
Cholesterol Modulation Effective reduction of lysosomal cholesterol in NPC1 fibroblasts
Cellular Biology Disruption of actin cytoskeleton leads to altered cell mechanics
Therapeutic Applications Improved outcomes in combination therapies for cancer and infectious diseases

Mechanism of Action

The mechanism of action of this compound involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin derivative encapsulates hydrophobic molecules, enhancing their solubility and stability in aqueous environments. This property is leveraged in drug delivery, where the compound can encapsulate and release drugs in a controlled manner .

Comparison with Similar Compounds

Comparison with Similar Cyclodextrin Derivatives

Solubility and Hydrophobic Binding Efficiency

MbCD exhibits superior solubility in water (≥50 mg/mL) compared to β-CD (18.5 mg/mL) due to methyl group substitution disrupting hydrogen bonding. However, it is less soluble than hydroxypropyl-β-cyclodextrin (HPBCD) (≥600 mg/mL), which has hydroxypropyl groups enhancing hydrophilicity . Sulfobutylether-β-cyclodextrin (SBEBCD), with sulfonic acid groups, offers even higher solubility (>500 mg/mL) and is preferred for parenteral formulations due to reduced renal toxicity .

Property MbCD β-CD HPBCD SBEBCD
Water Solubility (mg/mL) ≥50 18.5 ≥600 >500
Hydrophobic Cavity Size Moderate Moderate Moderate Moderate
Toxicity Profile Low Moderate Low Very Low
Primary Applications Drug delivery, cholesterol depletion Flavor encapsulation Drug solubilization, environmental remediation Injectable formulations

Data compiled from

Inclusion Complexation Efficiency

MbCD forms stable inclusion complexes with small hydrophobic molecules (e.g., steroids, terpenes) via host-guest interactions. For example, MbCD encapsulates β-caryophyllene (a sesquiterpene) with a 1:1 molar ratio, improving its thermal stability and bioavailability . In contrast, β-CD forms 1:2 complexes with substituted indole compounds due to its narrower cavity, while HPBCD achieves higher drug-loading capacities for larger molecules like paclitaxel .

Key Research Findings

Batch Variability : Mass spectrometry (MS) analysis reveals significant molecular weight heterogeneity in MbCD batches from different manufacturers, leading to inconsistent pharmacological outcomes (e.g., lysosome reduction efficacy) .

Thermodynamic Stability: MbCD inclusion complexes with adamantanol derivatives exhibit lower thermal stability in lipid bilayers compared to β-CD complexes, as shown by differential scanning calorimetry (DSC) .

Synergistic Formulations : Combining MbCD with alginate polymers improves drug retention in hydrogel matrices, though it reduces permeation rates compared to HPBCD-based systems .

Challenges and Limitations

  • Manufacturing Consistency : Variations in methylation patterns (e.g., random vs. selective substitution) affect MbCD’s performance in clinical trials .
  • Toxicity Concerns: While MbCD is generally low-toxicity, prolonged exposure at high concentrations induces cellular membrane disruption, unlike SBEBCD, which is FDA-approved for intravenous use .

Biological Activity

Methyl beta-cyclodextrin (MβCD) is a modified cyclic oligosaccharide derived from natural starch. It has garnered significant attention in biomedical research due to its unique properties and biological activities. This article explores the biological activity of MβCD, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

MβCD primarily functions by interacting with cell membranes, particularly through the extraction of cholesterol. This interaction alters membrane fluidity and dynamics, leading to various cellular responses.

  • Cholesterol Extraction : MβCD selectively extracts cholesterol from lipid membranes, which is crucial for maintaining membrane integrity and function. Studies have shown that this extraction can inhibit endocytosis processes, such as the uptake of transferrin and epidermal growth factor (EGF), while having lesser effects on other pathways like ricin endocytosis .
  • Cell Cycle Modulation : Research indicates that MβCD can induce cell cycle arrest. For instance, in macrophage cells, MβCD treatment resulted in a significant reduction in S phase population and downregulation of cyclins A and D, which are essential for cell cycle progression .
  • Apoptosis Induction : MβCD has been observed to promote apoptosis in certain cell types. The compound's effects on apoptosis are often linked to its ability to disrupt lipid microdomains, leading to altered signaling pathways that can trigger programmed cell death .

Effects on Cellular Processes

MβCD's influence extends beyond cholesterol extraction and apoptosis; it also affects various cellular functions:

  • Proliferation : The impact of MβCD on cell proliferation is context-dependent. In some studies, it enhanced the proliferation of adipose-derived stem cells (ASCs) through activation of the Wnt/β-catenin signaling pathway . Conversely, it inhibited proliferation in other contexts, suggesting that the cellular environment dictates the outcome.
  • Antioxidant Activity : MβCD treatment has been associated with increased antioxidant capacity in cells. For example, it enhances superoxide dismutase (SOD) activity while reducing reactive oxygen species (ROS) levels, indicating a protective effect against oxidative stress .
  • Lysosomal Function : Interestingly, MβCD does not appear to disrupt lysosomal function despite its cholesterol-extracting capabilities. This characteristic may be beneficial in therapeutic settings where lysosomal integrity is crucial .

Therapeutic Applications

The diverse biological activities of MβCD have led to its exploration as a therapeutic agent:

  • Niemann-Pick Disease Type C : MβCD has shown promise in treating Niemann-Pick disease type C1 (NPC1) by reducing lysosomal cholesterol accumulation. It ameliorates dysregulated protein expression linked to lysosome formation and autophagy .
  • Cancer Therapy : Due to its ability to induce apoptosis and inhibit cell proliferation, MβCD is being investigated as an adjunct therapy in cancer treatment. Its role in enhancing the efficacy of chemotherapeutic agents by increasing their intracellular accumulation has been documented .

Case Studies

Several studies illustrate the biological activity of MβCD:

StudyFindings
Portilho et al. (2018)Demonstrated that MβCD enhances ASC proliferation via Wnt/β-catenin signaling .
Choi et al. (2004)Found that MβCD treatment leads to downregulation of cyclin A expression and arrest in G1 phase .
Wang et al. (2017)Showed that MβCD reduces cholesterol accumulation in NPC1 fibroblasts, improving cellular function .

Q & A

Q. What are the key physicochemical properties of MβCD that influence its utility in experimental systems?

MβCD is a methylated derivative of β-cyclodextrin, characterized by enhanced water solubility and stability compared to native β-cyclodextrin. Its amphiphilic structure enables it to form inclusion complexes with hydrophobic molecules, improving their aqueous solubility. Key properties include:

  • Solubility : Highly soluble in water due to methyl group substitution, which disrupts intramolecular hydrogen bonding .
  • Cavity size : ~7.8 Å internal diameter, suitable for encapsulating small hydrophobic molecules (e.g., cholesterol, lycopene) .
  • Thermal stability : Stable under moderate temperatures (<100°C), making it suitable for applications in food and pharmaceutical research .

Q. What standard methodologies are used to confirm MβCD-guest molecule complexation?

Common techniques include:

  • Phase solubility studies : Measure changes in guest molecule solubility with increasing MβCD concentration to calculate association constants (e.g., Benesi-Hildebrand method) .
  • Spectroscopic analysis :
  • UV-Vis and circular dichroism : Detect shifts in absorption or chirality upon complexation .
  • ¹H NMR : Identify changes in proton chemical shifts of MβCD or guest molecules upon binding .
    • Differential scanning calorimetry (DSC) : Validate solid complex formation by observing shifts in melting endotherms .

Q. How does MβCD enhance the solubility of lipophilic compounds in aqueous systems?

MβCD acts as a molecular "host" by encapsulating hydrophobic "guest" molecules within its cavity via non-covalent interactions (e.g., van der Waals forces). This reduces the apparent hydrophobicity of the guest, increasing its solubility. For example, MβCD increased lycopene solubility by 3-fold in ORAC assays, enabling accurate antioxidant activity measurements .

Advanced Research Questions

Q. How can researchers optimize MβCD concentration and reaction conditions for maximal cholesterol removal in lipid-rich systems?

A response surface methodology (RSM) with Box-Behnken design is recommended to model interactions between variables. Key findings from cream cholesterol reduction studies include:

VariableOptimal ValueEffect on Cholesterol Removal
MβCD concentration42.1% (w/w)Directly proportional
Temperature76.75°CEnhances complexation kinetics
Mixing time87.83 minEnsures equilibrium attainment
The model predicted 89.92% cholesterol removal, validated experimentally with <2% deviation .

Q. How should researchers address contradictory data in MβCD-mediated assays, such as non-linear correlations between guest concentration and activity?

Contradictions often arise from supersaturation or competitive binding . For example:

  • In ORAC assays, excessive MβCD (1.6%) reduced lycopene-ORAC correlation (R² = 0.33 → 0.91 → 0.58) due to micelle formation, which traps lycopene and limits radical scavenging. To mitigate, use 0.8% MβCD for optimal solubilization without interference .
  • Validate results with orthogonal methods (e.g., HPLC for lycopene quantification) to confirm trends observed in functional assays .

Q. What strategies improve the selectivity of MβCD for target molecules in complex mixtures?

  • Chemical modification : Introduce functional groups (e.g., sulfonylbutyl) to MβCD’s hydroxyl rims to enhance binding specificity for certain guests (e.g., aromatic compounds) .
  • Competitive displacement : Pre-saturate MβCD with a structurally similar molecule to block non-specific binding .
  • pH modulation : Adjust system pH to alter guest ionization states, favoring selective encapsulation (e.g., protonated 8-hydroxyquinoline binds more strongly to MβCD) .

Q. How can researchers validate the inclusion complex stoichiometry and stability in dynamic biological systems?

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) in real-time .
  • Molecular dynamics simulations : Model guest orientation within the MβCD cavity and predict stability under physiological conditions .
  • In vitro release studies : Use dialysis membranes to monitor guest release kinetics in buffer or serum, simulating biological environments .

Methodological Considerations

Q. What experimental controls are critical when using MβCD in cell culture studies?

  • Cytotoxicity controls : Test MβCD at working concentrations (typically 1–10 mM) for membrane disruption (e.g., via lactate dehydrogenase release assays) .
  • Solvent controls : Ensure DMSO or other solvents used to dissolve MβCD do not exceed 0.1% (v/v) to avoid confounding effects .
  • Empty MβCD controls : Compare results with cells treated with MβCD alone to rule out non-specific effects .

Q. How can substituent distribution in methylated β-cyclodextrin derivatives be quantitatively analyzed?

  • Permethylation analysis : Hydrolyze MβCD, permethylate fragments, and analyze via GC-MS to determine substitution patterns at glucose unit positions (e.g., C2, C3, C6) .
  • Mass spectrometry (MS) : Use MALDI-TOF or ESI-MS to profile molecular weight distributions and confirm degree of substitution .

Data Interpretation and Reporting

Q. How should researchers report MβCD-related findings to ensure reproducibility?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Experimental details : Specify MβCD source, purity, substitution degree, and preparation method (e.g., solvent, sonication time) .
  • Data transparency : Provide raw data (e.g., NMR spectra, solubility curves) in supplementary materials .
  • Statistical validation : Report triplicate measurements with standard deviations and use ANOVA for multi-variable comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.